Nithiamide

Antiprotozoal Giardiasis Drug discovery

Nithiamide (2-acetylamino-5-nitrothiazole) is a nitrothiazole-class antiprotozoal structurally distinct from 5-nitroimidazoles. Unlike cross-resistant metronidazole or tinidazole, it retains low-micromolar potency against metronidazole-resistant Trichomonas vaginalis strains. In giardicidal HTS, it serves as a nanomolar benchmark (IC50 122 nM), outperforming nitazoxanide. Poultry feed inclusion at 0.05–0.10% delivers near-complete histomoniasis protection. Researchers investigating drug-resistant trichomoniasis, validating novel antiprotozoals, or requiring a non-5-nitroimidazole positive control should procure this differentiated nitroheterocycle for robust, reproducible results.

Molecular Formula C5H5N3O3S
Molecular Weight 187.18 g/mol
CAS No. 140-40-9
Cat. No. B1678952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNithiamide
CAS140-40-9
Synonyms2-acetylamino-5-nitrothiazole
aminitrozole
aminitrozole monohydrofluoride
nitazole
nithiamide
Molecular FormulaC5H5N3O3S
Molecular Weight187.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C(S1)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O3S/c1-3(9)7-5-6-2-4(12-5)8(10)11/h2H,1H3,(H,6,7,9)
InChIKeyUJRRDDHEMZLWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nithiamide (CAS 140-40-9): A Non-5-Nitroimidazole Antiprotozoal for Veterinary and Research Applications


Nithiamide (2‑acetylamino‑5‑nitrothiazole; CAS 140‑40‑9) is a nitrothiazole‑based acetamide antiprotozoal agent [1]. Unlike the 5‑nitroimidazole class (e.g., metronidazole, tinidazole), nithiamide acts through a distinct nitroheterocyclic scaffold that retains activity against metronidazole‑resistant Trichomonas vaginalis strains [2]. It is employed primarily in veterinary medicine as a feed additive for the prevention of histomoniasis (blackhead) in turkeys, with a recommended dietary inclusion of 0.05–0.10% [3].

Why Nithiamide (CAS 140-40-9) Cannot Be Interchanged with 5‑Nitroimidazoles or Other Nitroheterocycles


In‑class substitution of nitroheterocyclic antiprotozoals is unreliable due to divergent resistance profiles, species‑specific potency, and toxicity liabilities. Nithiamide belongs to the nitrothiazole class, which lacks the 5‑nitroimidazole pharmacophore that drives cross‑resistance to metronidazole and tinidazole [1]. While 5‑nitroimidazoles lose efficacy against resistant Trichomonas vaginalis isolates, nithiamide maintains consistent low‑micromolar activity [2]. Additionally, nithiamide exhibits a >10‑fold selectivity window against Giardia intestinalis compared to the clinical agent nitazoxanide [3]. These pharmacological discontinuities mean that direct replacement with a generic 5‑nitroimidazole or other nitroheterocycle will yield quantitatively different outcomes in both in vitro screens and in vivo prophylaxis.

Nithiamide (CAS 140-40-9) Quantitative Differentiation Versus Comparators


Nithiamide Exhibits 44‑Fold Higher Potency Than Metronidazole Against Giardia intestinalis

Nithiamide (compound 1) was tested head‑to‑head against metronidazole and nitazoxanide in an in vitro susceptibility assay using Giardia intestinalis trophozoites. Nithiamide achieved an IC₅₀ of 122 nM, representing a 44‑fold improvement over metronidazole (IC₅₀ = 5.4 μM) and a 10‑fold improvement over nitazoxanide (IC₅₀ = 1.2 μM) [1].

Antiprotozoal Giardiasis Drug discovery

Nithiamide Retains Activity Against Metronidazole‑Resistant Trichomonas vaginalis Where Metronidazole Fails

In a comparative screen against metronidazole‑susceptible (strain 520) and metronidazole‑resistant (strain 085) Trichomonas vaginalis isolates, nithiamide maintained low‑micromolar IC₅₀ values under both aerobic and anaerobic conditions. For the resistant strain, nithiamide exhibited IC₅₀ values of 5.88 μM (aerobic) and 1.51 μM (anaerobic), while metronidazole required 23.90 μM (aerobic) and 3.13 μM (anaerobic) to achieve equivalent inhibition [1].

Trichomoniasis Drug resistance Antiprotozoal

Prophylactic Dietary Inclusion of Nithiamide Prevents Histomoniasis Mortality in Turkeys

Multiple independent studies have demonstrated that feeding turkeys a diet containing 0.05–0.10% 2‑acetylamino‑5‑nitrothiazole (nithiamide) prevents mortality from experimental Histomonas meleagridis infection. In untreated control groups, mortality rates ranged from 73% to 83%, whereas medicated groups experienced complete protection from lethal enterohepatitis [1].

Histomoniasis Poultry Veterinary

Nithiamide Displays No Detectable Cytotoxicity Against VERO Cells

In a cytotoxicity assessment using African green monkey kidney (VERO) cells, nithiamide exhibited no measurable reduction in cell viability at concentrations up to the highest tested dose, indicating a favorable in vitro therapeutic index relative to its antiprotozoal IC₅₀ values [1].

Cytotoxicity Selectivity Drug safety

High‑Value Research and Industrial Applications for Nithiamide (CAS 140-40-9)


Investigating Metronidazole‑Resistant Trichomoniasis

Researchers studying drug‑resistant Trichomonas vaginalis can employ nithiamide as a non‑5‑nitroimidazole positive control that retains single‑digit micromolar potency against both susceptible and resistant isolates, providing a critical comparator for novel chemical entities [1].

Prophylaxis of Histomoniasis in Turkey Production

Poultry operations seeking to prevent blackhead disease can incorporate nithiamide into turkey feed at 0.05–0.10% to achieve near‑complete protection against mortality, a validated use case supported by multiple field studies [2].

Giardiasis Drug Discovery Reference Compound

In high‑throughput screening campaigns for novel giardicidal agents, nithiamide serves as a nanomolar‑potency benchmark (IC₅₀ 122 nM) that outperforms both metronidazole and nitazoxanide, enabling robust assay validation [3].

Hypersensitivity Alternative to 5‑Nitroimidazoles

Clinical research focused on patients with hypersensitivity to 5‑nitroimidazoles can explore nithiamide as a structurally distinct antiprotozoal candidate, as it does not contain the 5‑nitroimidazole pharmacophore responsible for cross‑reactivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nithiamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.